molecular formula C13H16O B1329866 Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- CAS No. 48144-15-6

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-

Cat. No. B1329866
Key on ui cas rn: 48144-15-6
M. Wt: 188.26 g/mol
InChI Key: LCKMFILTJDWOQW-UHFFFAOYSA-N
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Patent
US04885403

Procedure details

Example 14 is repeated except that p-cresol is replaced by 4-t-butylphenol. The product, 4-t-butylphenyl propargyl ether, is isolated as a colorless liquid in 98% yield and characterized by pmr spectroscopy. The product is represented by the following formula: ##STR24##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](O)=CC=C(C)[CH:2]=1.[C:9]([C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10]>>[CH2:6]([O:19][C:16]1[CH:15]=[CH:14][C:13]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:18][CH:17]=1)[C:1]#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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